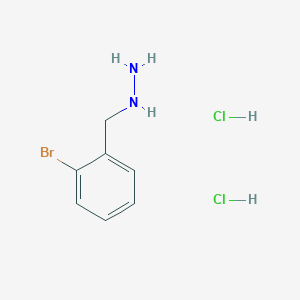![molecular formula C5HBrCl2N4 B1442634 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 944902-17-4](/img/structure/B1442634.png)
3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the molecular weight of 267.9 . It is often used in research and has been featured in various scientific studies .
Synthesis Analysis
The synthesis of this compound has been described in several studies. For instance, a study published in RSC Advances discussed the synthesis of a set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold . The compounds were synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C5HBrCl2N4/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H,9,10,11,12) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, the compound has been used in the synthesis of novel CDK2 inhibitors .Physical And Chemical Properties Analysis
This compound is an off-white to pale-yellow to yellow-brown solid . It should be stored in a freezer under -20°C .Scientific Research Applications
Synthesis of New Compounds
3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine serves as a precursor for synthesizing various polyheterocyclic ring systems. This compound has been utilized to construct pyrazolo[3,4-b]pyridine-based heterocycles, which exhibit promising antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Biological Activity
The compound plays a significant role in the synthesis of ribonucleosides with varied biological activities. Studies have shown the synthesis of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides that demonstrated significant activity against viruses, tumor cells, and the parasite Leishmania tropica (Cottam et al., 1984).
Drug Development
In drug development, this compound derivatives have been investigated for their potential in treating cancer and inhibiting certain enzymes. For instance, a series of these derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting their potential in medicinal chemistry (Rahmouni et al., 2016).
Nucleic Acid Stability
Research indicates that pyrazolo[3,4-d]pyrimidine nucleosides can stabilize DNA base pairs. Specific derivatives of this compound harmonize the stability of different DNA base pairs, impacting the overall stability of DNA molecules (He, Becher, Budow, & Seela, 2003).
Chemical Synthesis Advancements
This compound facilitates advancements in chemical synthesis methods. For example, it is used in the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines, demonstrating a more efficient and versatile approach in chemical reactions (Quiroga et al., 2008).
Safety and Hazards
The safety information available indicates that 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is classified under GHS07, with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .
Mechanism of Action
Target of Action
The primary target of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
this compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2 . This inhibitory action results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell growth arrest at the G0-G1 stage .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is a significant reduction in cell proliferation . It has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . Additionally, it induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are essential regulators of cell cycle progression. By binding to the active site of these enzymes, this compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been found to interact with other proteins and biomolecules involved in signal transduction pathways, further highlighting its importance in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest by inhibiting cyclin-dependent kinases, leading to reduced cell proliferation and increased apoptosis . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation. Furthermore, this compound has been shown to influence gene expression and cellular metabolism, making it a valuable tool for studying the molecular mechanisms underlying these processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cyclin-dependent kinases by binding to their active sites . This binding prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Its degradation products may also have biological activity, which can complicate the interpretation of experimental results. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cyclin-dependent kinases and reduces tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety. Threshold effects have also been noted, where a minimum concentration of the compound is required to elicit a biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . These reactions involve the action of cytochrome P450 enzymes, which introduce functional groups that enhance the compound’s solubility and facilitate its excretion. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, further influencing cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its localization to particular cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cyclin-dependent kinases and other regulatory proteins . It can also be transported to the nucleus, where it modulates gene expression by interacting with transcription factors and other nuclear proteins. Post-translational modifications, such as phosphorylation and ubiquitination, can influence the subcellular localization of this compound, directing it to specific compartments or organelles.
Properties
IUPAC Name |
3-bromo-4,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrCl2N4/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVZOIZUAZZTOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1N=C(N=C2Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrCl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718264 | |
| Record name | 3-Bromo-4,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944902-17-4 | |
| Record name | 3-Bromo-4,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B1442556.png)


![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1442562.png)

![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine;dihydrochloride](/img/structure/B1442567.png)



![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine](/img/structure/B1442571.png)
![5-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B1442572.png)
![Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1442573.png)
